N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzoxazepine core fused with a thiophene-acetamide moiety. The benzoxazepine ring system (a seven-membered ring containing oxygen and nitrogen) is substituted with 3,3-dimethyl and 4-oxo groups, while the acetamide side chain is linked to a thiophen-2-yl group.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2)10-22-14-8-11(5-6-13(14)19-16(17)21)18-15(20)9-12-4-3-7-23-12/h3-8H,9-10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXIJWCLHXYZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoxazepine ring system, which is known for its diverse biological activities. The presence of the thiophene moiety and the dimethyl and oxo groups contributes to its chemical complexity and potential reactivity.
Molecular Formula
- Molecular Weight : 370.4 g/mol
- SMILES Representation : CC(C)(C)C(=O)N1CC2=C(C1=O)C(=CC=N2)C(=O)C(C)=C(C)C
The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of similar compounds within the benzoxazepine class against various bacterial strains. While direct data on this compound's antibacterial activity is limited, related compounds have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Similar benzoxazepine derivatives have demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. This suggests that this compound may also exhibit antifungal activity .
Anticancer Potential
The compound's ability to modulate signaling pathways involved in cell proliferation suggests potential anticancer properties. Studies indicate that benzoxazepine derivatives can inhibit tumor growth in various cancer models .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy of synthesized benzoxazepine derivatives.
- Methodology : Compounds were tested against Staphylococcus aureus and Escherichia coli using serial dilution techniques.
- Results : Some derivatives exhibited comparable or superior activity to standard antibiotics .
- Anticancer Activity Assessment :
Data Summary Table
| Biological Activity | Tested Strains/Models | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Comparable to standard antibiotics |
| Antifungal | Candida albicans, A. niger | Promising antifungal activity |
| Anticancer | Various cancer cell lines | Significant cytotoxic effects |
Comparison with Similar Compounds
Structural Analogues with Benzoxazepine Cores
Compound 12 (2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide)
- Core Structure : Benzoxazepine with a 3-oxo group and benzyl substitution at position 2.
- Differences : Lacks the 3,3-dimethyl and thiophen-2-yl groups. Instead, it features a pyridyl-ethylacetamide side chain.
- Synthesis : Prepared via lithium hydroxide-mediated hydrolysis of a THF–MeOH–H₂O precursor, followed by acidification .
N-(1-(tert-butyl)-5-methylene-2-oxo-3-(thiophen-2-yl)pyrrolidin-3-yl)-N-propylacetamide (IV-18)
- Core Structure: Pyrrolidinone ring instead of benzoxazepine, with a thiophen-2-yl group and tert-butyl/propyl substituents.
Thiophene-Acetamide Derivatives
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure: Dual thiophene motifs (one substituted with a cyano group) linked via an acetamide bridge.
- Synthesis: Involves activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .
- Crystallography: Monoclinic space group P2₁/c with Z = 4, stabilized by N–H···O hydrogen bonds .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b)
- Structure: Tetrahydrobenzo[b]thiophene core with pyrazolopyridine and cyano substituents.
Heterocyclic Amides with Varied Cores
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Core Structure : Benzothiazine with a 3-oxo group.
- Significance : Demonstrates hydrogen-bonding patterns (N–H···O and C–H···O) critical for crystal packing and solubility .
N-(Substituted) Thioacetamide Quinazolinones (e.g., Compound 5)
- Structure: Quinazolinone core with sulfamoylphenyl and thioacetamide groups.
- Synthesis : Achieved via chloroacetylation under basic conditions (TEA in 1,4-dioxane) .
Comparative Analysis
Key Observations:
Core Flexibility: Benzoxazepine derivatives (target compound, Compound 12) exhibit fused aromatic systems, enhancing rigidity compared to pyrrolidinone or tetrahydrobenzo[b]thiophene analogues.
Substituent Impact : The 3,3-dimethyl group in the target compound may improve metabolic stability, while thiophene moieties (common in all compounds) contribute to π-π stacking interactions in target binding .
Synthetic Complexity: Compounds with multiple heterocycles (e.g., Compound 21b) require multi-step syntheses, whereas simpler thiophene-acetamides (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) are synthesized efficiently via acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
